2-Methyl-2-(2-oxopyrrolidin-1-yl)propionic acid
Overview
Description
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Analysis and Characterization
- Compound Synthesis and Evaluation: 2-Methyl-2-(2-oxopyrrolidin-1-yl)propionic acid and its derivatives have been synthesized and evaluated for various properties. For instance, Hutchinson et al. (2003) synthesized a potent alpha(v)beta(3) receptor antagonist for osteoporosis treatment, showcasing the compound's potential in drug development (Hutchinson et al., 2003).
- Analytical Techniques: This compound is involved in analytical methods for detecting impurities in pharmaceuticals. Arayne et al. (2010) developed an RP-HPLC method for determining piracetam and its impurities, including 2-oxopyrrolidin-1-yl)acetic acid (Arayne et al., 2010).
Biological Studies
- Enzymatic Activity and Microbiology: Research by Simanshu et al. (2002) explored the role of 2-methylisocitrate lyase from Salmonella typhimurium, an enzyme linked to the metabolism of compounds like 2-methyl-2-(2-oxopyrrolidin-1-yl)propionic acid (Simanshu et al., 2002).
Material Science
- Polymer Science: Han et al. (2004) studied the electrochemical growth of polypyrrole micro-ribbons using derivatives of 2-methyl-2-(2-oxopyrrolidin-1-yl)propionic acid, demonstrating its potential in material science and nanotechnology applications (Han et al., 2004).
Environmental Applications
- Adsorption Studies: Kamaraj et al. (2018) utilized zinc hydroxide for the adsorption of hazardous compounds including 2-(2-methyl-4-chlorophenoxy) propionic acid, indicating the compound's relevance in environmental chemistry (Kamaraj et al., 2018).
Medicinal Chemistry
- Antagonist Development: Grimwood et al. (2011) characterized 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a high-affinity antagonist for κ-opioid receptors, highlighting its relevance in pharmacological research (Grimwood et al., 2011).
Organic Chemistry and Synthesis
- Synthesis of Derivatives: Research by Zhang Dan-shen (2009) focused on synthesizing derivatives of 2-methyl-2-(2-oxopyrrolidin-1-yl)propionic acid, showcasing its versatility in organic synthesis (Zhang Dan-shen, 2009).
Future Directions
properties
IUPAC Name |
2-methyl-2-(2-oxopyrrolidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,7(11)12)9-5-3-4-6(9)10/h3-5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFADIUVECNPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(2-oxopyrrolidin-1-yl)propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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